molecular formula C7H9BrN2 B8438288 5-(2-Bromoethyl)-2-methylpyrimidine

5-(2-Bromoethyl)-2-methylpyrimidine

Cat. No.: B8438288
M. Wt: 201.06 g/mol
InChI Key: SDEUMBFSJZPXCM-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-2-methylpyrimidine is a brominated pyrimidine derivative characterized by a 2-methylpyrimidine core substituted at the 5-position with a 2-bromoethyl group. Its structural features, such as the planar pyrimidine ring and halogen substituent, align with trends observed in similar pyrimidine derivatives .

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

5-(2-bromoethyl)-2-methylpyrimidine

InChI

InChI=1S/C7H9BrN2/c1-6-9-4-7(2-3-8)5-10-6/h4-5H,2-3H2,1H3

InChI Key

SDEUMBFSJZPXCM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)CCBr

Origin of Product

United States

Comparison with Similar Compounds

Aryl-Substituted Analogs

  • 5-(Furan-2-yl)-2-methylpyrimidine (21) and 5-(4-Fluorophenyl)-2-methylpyrimidine (22): Synthesized via cross-coupling of bromotriazines with aryl amines in methanol, these compounds exhibit moderate yields (66% and 57%, respectively). The electron-rich furan and electron-withdrawing fluorophenyl groups influence reactivity, with the latter requiring additional amine equivalents for complete conversion .
  • 5-Bromo-2-(4-nitrophenyl)pyrimidine derivatives: Nitrophenyl-substituted analogs demonstrate reduced reactivity in nucleophilic substitutions due to steric hindrance and electronic effects, as seen in lower yields for dichlorophenyl derivatives (40% vs. 78% for non-halogenated analogs) .

Halogen-Substituted Analogs

  • 5-Bromo-2-(bromomethyl)pyrimidine: This di-brominated derivative (CAS 1193116-74-3) exhibits higher molecular weight (251.91 g/mol) and enhanced electrophilicity compared to mono-brominated analogs, facilitating alkylation reactions .
  • 5-Bromo-2-chloropyrimidin-4-amine :
    The chloro and amine substituents stabilize the pyrimidine ring via hydrogen bonding (N–H···N interactions), forming planar supramolecular networks. This contrasts with the bromoethyl group, which may promote solvolysis or 1,2-bromine migration under acidic conditions .

Alkyl/Amino-Substituted Analogs

  • 5-Bromo-2-(methoxymethyl)pyrimidine and 5-Bromo-2-(2-methoxyethylamino)pyrimidine: Methoxy and methoxyethylamino groups enhance solubility in polar solvents but reduce electrophilicity. These derivatives are synthesized under inert atmospheres, reflecting sensitivity to oxidation .
  • 4-Amino-5-(bromomethyl)-2-methylpyrimidine dihydrobromide: Used as a pharmaceutical intermediate, this compound’s dihydrobromide salt improves stability and bioavailability compared to neutral bromoethyl derivatives .

Physical and Spectroscopic Properties

Table 1: Comparative Data for Selected Pyrimidine Derivatives

Compound Molecular Weight (g/mol) Yield (%) Rf Value (CH₂Cl₂ + 5% acetone) Key Spectral Data (NMR/IR) Reference ID
This compound Not reported - - - -
5-(Furan-2-yl)-2-methylpyrimidine 160.16 66 0.36 ¹H NMR: δ 8.71 (s, 2H), 7.65 (d, 1H)
5-(4-Fluorophenyl)-2-methylpyrimidine 188.18 57 0.32 ¹³C NMR: δ 163.5 (C-F coupling)
5-Bromo-2-(bromomethyl)pyrimidine 251.91 - - ¹H NMR: δ 8.61 (s, 2H), 4.52 (s, 2H)
5-Bromo-2-chloropyrimidin-4-amine 223.45 90 - IR: 3350 cm⁻¹ (N–H stretch)

Key Observations:

  • Rf Values : Aryl-substituted derivatives (e.g., 21 and 22) exhibit higher Rf values than halogen-rich analogs, reflecting increased polarity in the latter .
  • Spectral Trends : Bromine substituents cause distinct deshielding in ¹H NMR (e.g., δ 8.61 ppm for bromomethylpyrimidine) , while fluorine induces coupling in ¹³C NMR (δ 163.5 ppm) .

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